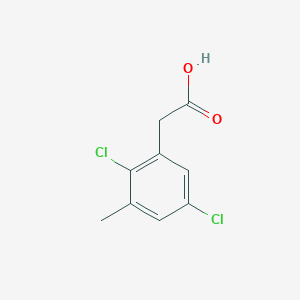

2,5-Dichloro-3-methylphenylacetic acid

Description

Properties

IUPAC Name |

2-(2,5-dichloro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-2-7(10)3-6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWTXTSVHKBPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-3-methylphenylacetic acid (DCMPA) is a chlorinated aromatic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and environmental science. This article explores the biological activity of DCMPA, including its mechanisms of action, effects on cellular processes, and relevant case studies.

The biological activity of DCMPA is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure, featuring chlorine atoms and a methyl group, influences its binding affinity and selectivity for specific enzymes and receptors.

Key Mechanisms:

- Enzyme Modulation: DCMPA may inhibit or activate enzymes involved in metabolic pathways, impacting processes such as detoxification and biosynthesis.

- Receptor Interaction: The compound can bind to receptors, thereby modulating signal transduction pathways that regulate various physiological processes.

- Cellular Processes: DCMPA has been shown to affect apoptosis, proliferation, and differentiation in various cell types.

Enzyme Inhibition

Research indicates that DCMPA exhibits inhibitory effects on certain enzymes. For instance, studies have shown its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This inhibition can lead to altered metabolic profiles in exposed organisms .

Case Studies

-

Study on Cellular Effects:

A study investigated the effects of DCMPA on human cell lines. The results demonstrated that exposure to DCMPA resulted in significant alterations in cell viability and apoptosis rates. Specifically, concentrations above 10 µM led to a marked increase in apoptotic cells compared to controls . -

Environmental Impact Assessment:

Another study focused on the biodegradation of DCMPA by microbial strains. Specific bacteria were isolated for their ability to metabolize chlorinated compounds. The study found that certain strains could degrade DCMPA effectively, suggesting its potential application in bioremediation efforts .

Table 1: Enzyme Inhibition Activity of DCMPA

Scientific Research Applications

Organic Synthesis

2,5-Dichloro-3-methylphenylacetic acid serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to more complex molecules, including pharmaceuticals and agrochemicals.

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of dichlorophenylacetic acids exhibit significant antimicrobial effects against various bacterial strains. Studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against infections.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses by inhibiting pro-inflammatory cytokines. This could have implications for developing treatments for chronic inflammatory conditions.

Case Study 1: Antimicrobial Resistance

A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively combats resistant strains of Staphylococcus aureus. The findings suggest its potential as a therapeutic option for treating resistant infections.

Case Study 2: Cancer Research

In a study published in Cancer Letters, researchers explored the compound's ability to induce apoptosis in various cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with this compound, highlighting its potential as a lead compound for drug development targeting cancer therapies.

Case Study 3: Inflammation Models

In vivo studies using murine models indicated that treatment with this compound significantly reduced inflammation markers such as TNF-alpha and IL-6. These findings suggest its utility in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-dichloro-3-methylphenylacetic acid with three related phenylacetic acid derivatives, focusing on molecular properties, substituent effects, and commercial availability.

Table 1: Key Properties of this compound and Analogues

*Data for this compound inferred from structural analogs due to lack of direct evidence.

Substituent Effects on Physicochemical Properties

- Chlorine vs. Methoxy Groups: Chlorine substituents (as in this compound) increase molecular weight and lipophilicity compared to methoxy groups (e.g., 3-methoxyphenylacetic acid).

Commercial Availability and Pricing

- 3-Methoxyphenylacetic acid is available at ¥10,000/25g (>95% purity), while the chiral (R)-(-)-2-methoxy-2-phenylacetic acid costs ¥23,000/5g (>97% purity), reflecting the premium for enantiomeric purity .

- The trifluoromethoxy-substituted analogue () has a higher molecular weight (289.04 vs. ~215–230 for chloro/methyl variants), suggesting greater synthetic complexity and cost, though pricing data are unavailable.

Research Implications and Limitations

- Gaps in Direct Data: No explicit studies on this compound were identified in the evidence. Comparisons rely on structural analogs, limiting conclusions about its biological activity or synthetic pathways.

- Functional Group Interactions : The combination of chloro and methyl groups may synergistically affect metabolic stability or binding affinity in pharmaceutical contexts, warranting targeted studies.

Preparation Methods

Step 1: Diazotization Addition Reaction

- A substituted aromatic amine precursor (e.g., a dichloro-methyl-substituted aniline derivative) undergoes diazotization in the presence of vinylidene chloride, acid, diazo reagents, and phase transfer catalysts.

- The reaction is catalyzed by copper-based catalysts in dicyandiamide solution.

- This step forms an intermediate compound with a diazonium group suitable for further transformation.

Step 2: Hydrolysis

- The diazonium intermediate is hydrolyzed under acidic conditions in the presence of a solvent system (water or a mixture of water and organic solvents such as dichloromethane, chloroform, or tetrahydrofuran).

- The hydrolysis converts the intermediate into the corresponding phenylacetic acid derivative.

Solvent and Conditions Notes:

- The water to organic solvent ratio is critical for solubility and reaction efficiency, typically ranging from 0.5:1 to 10:1 by mass.

- Acid catalysts such as hydrochloric or sulfuric acid are used for hydrolysis.

- Reaction temperature and time are optimized to maximize yield and purity.

Applicability to this compound:

- The method allows for selective substitution patterns on the aromatic ring, including dichloro and methyl groups at desired positions.

- This approach is supported by patent CN107417509A, which details preparation of various substituted phenylacetic acids including dichloro- and methyl-substituted derivatives.

Alternative Method: Direct Functionalization of Methylphenylacetic Acid

Another industrially favorable method involves:

- Starting from methylphenylacetic acid derivatives such as o-tolylacetic acid or m-tolylacetic acid.

- Reacting with morpholine and sulfur under reflux conditions for 6–8 hours.

- Followed by treatment with methanol, activated carbon decolorization, and pH adjustment using sodium hydroxide and mineral acids (hydrochloric or sulfuric acid).

- Final purification by recrystallization from 60% ethanol.

This method offers:

- Mild reaction conditions.

- Cost-effectiveness due to cheap and readily available raw materials.

- High productivity and suitability for industrial-scale production.

While this method is described for methylphenylacetic acids broadly, it can be adapted for chlorinated derivatives by starting from appropriately substituted methylphenylacetic acid precursors.

Data Table: Summary of Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Temperature | Solvent System | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization addition | Vinylidene chloride, acid, diazo reagent, Cu catalyst, PTC | 0–25 °C | Dicyandiamide aqueous solution | Not specified | Forms diazonium intermediate |

| Hydrolysis | Acid (HCl or H2SO4), water/organic solvent | Ambient to reflux | Water + CH2Cl2, CHCl3, THF, etc. | High (typical 70–90%) | Converts intermediate to phenylacetic acid derivative |

| Morpholine/Sulfur reaction | Morpholine, sulfur, methylphenylacetic acid | Reflux 6–8 h | None specified | High (industrial scale) | Mild, cost-effective industrial method |

| Recrystallization | 60% Ethanol | Cooling | Ethanol | Purification step | Improves product purity |

Research Findings and Optimization

- Solvent choice and ratio significantly influence hydrolysis efficiency and product solubility. Organic solvents such as dichloromethane or tetrahydrofuran improve reactant dispersibility.

- Temperature control during diazotization and hydrolysis is critical to prevent side reactions and degradation of sensitive substituents like chlorine atoms.

- Phase transfer catalysts (PTC) enhance reaction rates and yields by improving the interface between aqueous and organic phases.

- Purification by recrystallization from ethanol or ethyl alcohol ensures removal of impurities, yielding a high-purity product suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.